Methyl 2-(3-methoxypropyl)quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-methoxypropyl)quinoline-4-carboxylate is a quinoline derivative, a class of heterocyclic aromatic organic compounds. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Methyl 2-(3-methoxypropyl)quinoline-4-carboxylate, often involves transition-metal catalyzed reactions, metal-free ionic liquid mediated reactions, and green reaction protocols. For instance, the Friedlaender condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of catalytic amounts of silver salt of heteropoly acid can yield quinoline derivatives . Additionally, microwave irradiation and solvent-free conditions have been employed to enhance the efficiency and sustainability of these synthetic processes .
Industrial Production Methods
Industrial production of quinoline derivatives typically involves large-scale synthesis using environmentally benign protocols. The use of recyclable catalysts and green solvents is emphasized to minimize environmental impact. Methods such as ultrasound irradiation and ionic liquid-mediated reactions are preferred for their efficiency and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-methoxypropyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using oxidizing agents.
Reduction: Reduction of the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the production of dyes, agrochemicals, and luminescent materials
Mechanism of Action
The mechanism of action of Methyl 2-(3-methoxypropyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase, while its anticancer effects are linked to the induction of apoptosis in cancer cells through the activation of caspase pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Known for its antimicrobial and anticancer activities.
4-Hydroxyquinoline: Exhibits significant antibacterial and antifungal properties.
Quinoline N-oxides: Used as intermediates in the synthesis of various pharmaceuticals.
Uniqueness
Methyl 2-(3-methoxypropyl)quinoline-4-carboxylate stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its methoxypropyl group enhances its solubility and bioavailability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C15H17NO3 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
methyl 2-(3-methoxypropyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-18-9-5-6-11-10-13(15(17)19-2)12-7-3-4-8-14(12)16-11/h3-4,7-8,10H,5-6,9H2,1-2H3 |
InChI Key |
VYCKQTLFYYSBKM-UHFFFAOYSA-N |
Canonical SMILES |
COCCCC1=NC2=CC=CC=C2C(=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.